molecular formula C12H16FN B113115 N-[(3-fluorophenyl)methyl]cyclopentanamine CAS No. 85952-78-9

N-[(3-fluorophenyl)methyl]cyclopentanamine

Cat. No. B113115
CAS RN: 85952-78-9
M. Wt: 193.26 g/mol
InChI Key: HOPMLUBUCOBORB-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]cyclopentanamine is a chemical compound with the CAS Number: 85952-78-9 . It has a molecular weight of 193.26 . The IUPAC name for this compound is N-(3-fluorobenzyl)cyclopentanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for N-[(3-fluorophenyl)methyl]cyclopentanamine is 1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-[(3-fluorophenyl)methyl]cyclopentanamine is a liquid at room temperature . It has a molecular weight of 193.26 .

Scientific Research Applications

“N-[(3-fluorophenyl)methyl]cyclopentanamine” is a chemical compound with the CAS Number: 85952-78-9 . It’s a liquid at room temperature and has a molecular weight of 193.26 .

While specific applications for this compound are not readily available, compounds with similar structures have been used in various fields. For example, sulfonamides, which are structurally similar to “N-[(3-fluorophenyl)methyl]cyclopentanamine”, have been used as antibacterial drugs for decades . They have also been found to have extensive biological activities, including antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .

The synthesis of these compounds typically involves an amidation reaction . The structure of the compound is then confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction, and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

In terms of results or outcomes, the DFT optimized molecular structure was found to be consistent with the single crystal structure determined by single crystal XRD . The compound was found to have a certain nucleophilic reactivity and a high chemical stability .

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPMLUBUCOBORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391009
Record name N-[(3-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]cyclopentanamine

CAS RN

85952-78-9
Record name N-[(3-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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